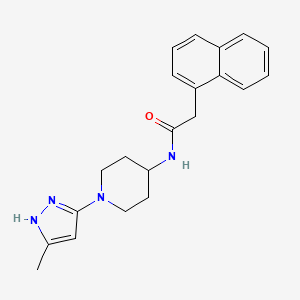

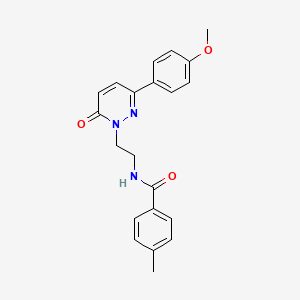

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)furan-2-carboxamide” is a complex organic compound that contains a quinoline and a furan ring . Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . Furan is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinoline and furan rings in separate steps, followed by their connection via an amide linkage . The quinoline ring could potentially be synthesized using Skraup or Doebner-Miller reactions, which are common methods for synthesizing quinolines . The furan ring could be synthesized using methods such as the Paal-Knorr synthesis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline and furan rings, along with the amide linkage connecting them . The compound would also contain various functional groups, including a carboxamide group and a ketone group .Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)furan-2-carboxamide” would be expected to undergo a variety of chemical reactions . These could include reactions at the carbonyl group of the ketone or the nitrogen of the amide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains . For example, the presence of the polar amide group could influence its solubility in different solvents .Applications De Recherche Scientifique

Anticancer and Antimicrobial Properties

Compounds with structural similarities to N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)furan-2-carboxamide have been synthesized and evaluated for their potential in treating cancer and microbial infections. For instance, derivatives of quinolinone and coumarin, evaluated for inhibiting cancer cell growth, demonstrated promising anticancer activities. The detailed structural analysis through X-ray diffraction affirmed the configurations that contribute to their bioactivity (Matiadis et al., 2013). Additionally, novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and showed significant antitubercular activity against Mycobacterium tuberculosis, highlighting their antimicrobial potential (Marvadi et al., 2020).

Analgesic Activity Enhancement

Research into bioisosteric replacements of quinoline carboxamides has led to the synthesis of new compounds with enhanced analgesic properties. These studies focus on altering the phenyl ring of the benzyl fragment, where specific replacements have significantly increased analgesic activity, showcasing the chemical's utility in developing pain management solutions (Ukrainets et al., 2016).

Tyrosinase Inhibition and Antioxidant Activity

Furan-carboxamide derivatives, including those structurally related to the chemical of interest, have been synthesized and tested as tyrosinase inhibitors, a key enzyme involved in melanin synthesis. This application is crucial for developing treatments for hyperpigmentation disorders. The synthesis approach under ultrasound irradiation has yielded compounds with potent inhibitory effects and antioxidant activities, offering a dual-functional approach to address skin-related conditions (Dige et al., 2019).

Influenza A Virus Inhibition

Furan-carboxamide derivatives have also been identified as novel inhibitors of the lethal H5N1 influenza A virus, with certain substitutions on the heterocyclic moiety significantly influencing the anti-influenza activity. This discovery opens new avenues for antiviral drug development, especially in combating flu strains with high mortality rates (Yongshi et al., 2017).

Safety And Hazards

Orientations Futures

Future research on this compound could involve further studies to elucidate its physical and chemical properties, synthesis methods, and potential applications . If it were being developed as a drug, for example, it would need to undergo extensive preclinical and clinical testing to evaluate its safety and efficacy .

Propriétés

IUPAC Name |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-11-5-6-12(2)16-14(11)10-13(17(21)20-16)7-8-19-18(22)15-4-3-9-23-15/h3-6,9-10H,7-8H2,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBWFTMXHTVNPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2808784.png)

![Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2808785.png)

![2-(9-bromo-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2808786.png)

![2-Chloro-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2808787.png)

![2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2808789.png)

![2-[(5-benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2808792.png)

![tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B2808795.png)

![3-methyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2808802.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2808804.png)